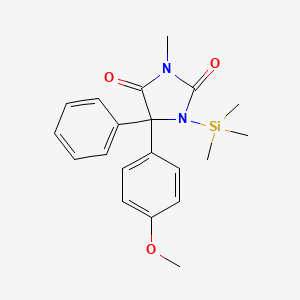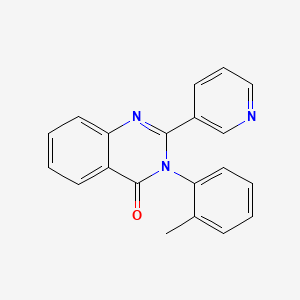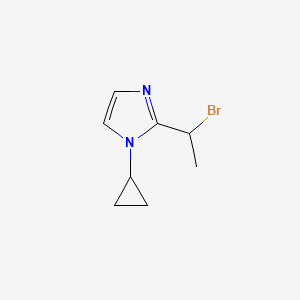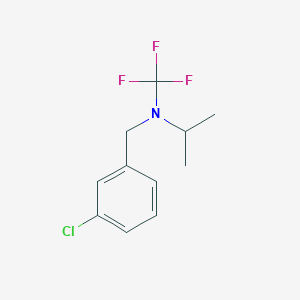
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate is an organic compound with a unique structure that combines a trimethylphenyl group with a dimethylpropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenyl 2,2-dimethylpropanoate typically involves the esterification of 2,4,6-trimethylphenol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: 2,4,6-Trimethylbenzoic acid or 2,4,6-trimethylacetophenone.
Reduction: 2,4,6-Trimethylphenyl 2,2-dimethylpropanol.
Substitution: 2,4,6-Trinitrophenyl 2,2-dimethylpropanoate or 2,4,6-Tribromophenyl 2,2-dimethylpropanoate.
Applications De Recherche Scientifique
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylphenyl 2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trimethylphenyl acetate
- 2,4,6-Trimethylphenyl butanoate
- 2,4,6-Trimethylphenyl hexanoate
Uniqueness
2,4,6-Trimethylphenyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct chemical properties compared to other similar compounds. Its combination of a trimethylphenyl group with a dimethylpropanoate ester makes it particularly interesting for various applications in research and industry.
Propriétés
Numéro CAS |
54644-40-5 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(2,4,6-trimethylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-9-7-10(2)12(11(3)8-9)16-13(15)14(4,5)6/h7-8H,1-6H3 |
Clé InChI |
LQPZFAMVTOHECS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OC(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)




